6-Fluoro-2-methylbenzofuran

Description

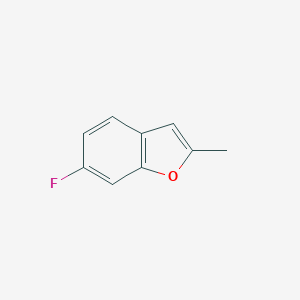

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQURFWNAQQLTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Fluoro 2 Methylbenzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring system is susceptible to electrophilic aromatic substitution, with the site of substitution being influenced by the directing effects of the existing substituents. In 6-Fluoro-2-methylbenzofuran, the fluorine atom at the 6-position and the methyl group at the 2-position play crucial roles in determining the regioselectivity of these reactions.

Directed Functionalization at C5 and C7 Positions

The fluorine atom at C6 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. unizin.orglumenlearning.comlibretexts.orgorganicchemistrytutor.com The methyl group at C2 is an activating group and also directs incoming electrophiles to the ortho and para positions relative to it.

In the context of this compound, the C5 and C7 positions are ortho and para to the activating methyl group (considering the entire ring system), and ortho and para to the deactivating but ortho-, para-directing fluorine atom. The interplay of these effects suggests that electrophilic substitution is likely to occur at these positions. The electron-donating nature of the furan (B31954) oxygen further enhances the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack.

While specific studies on the directed functionalization of this compound at the C5 and C7 positions are not extensively documented in the available literature, the general principles of electrophilic aromatic substitution on substituted benzofurans provide a predictive framework. The relative rates of substitution at C5 versus C7 would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring substitution at the less hindered C5 position.

Halogenation Reactions (e.g., Bromination) and Subsequent Coupling Chemistries (e.g., Suzuki Couplings)

Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction used to introduce a functional handle for further derivatization. The bromination of this compound is expected to yield a mixture of 5-bromo- and 7-bromo-6-fluoro-2-methylbenzofuran. The regioselectivity would be dictated by the directing effects of the fluorine and methyl groups as discussed previously.

Once brominated, these derivatives can undergo a variety of cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of carbon-carbon bonds. nii.ac.jpchemsynthesis.comlibretexts.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of the bromo-substituted benzofuran with an organoboron reagent, such as an arylboronic acid, in the presence of a base. nii.ac.jpchemsynthesis.comlibretexts.orgresearchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of Brominated this compound

| Starting Material | Coupling Partner | Catalyst | Base | Product |

| 5-Bromo-6-fluoro-2-methylbenzofuran | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-6-fluoro-2-methylbenzofuran |

| 7-Bromo-6-fluoro-2-methylbenzofuran | Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 7-Aryl-6-fluoro-2-methylbenzofuran |

This table represents a conceptual framework for potential Suzuki-Miyaura coupling reactions. Specific reaction conditions and yields would require experimental validation.

Reactions at the Furan Ring and Side Chains

Beyond the benzene portion, the furan ring and the 2-methyl group of this compound also exhibit characteristic reactivity, allowing for a diverse range of chemical transformations.

Reduction Reactions

The furan ring of benzofurans can be selectively reduced. Catalytic hydrogenation, often employing catalysts like ruthenium nanoparticles, can lead to the corresponding 2,3-dihydrobenzofuran. wikipedia.org This transformation is valuable for accessing scaffolds with different electronic and conformational properties.

Another method for the reduction of aromatic rings is the Birch reduction, which utilizes an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source. baranlab.orgresearchgate.netresearchgate.netdrpress.orgharvard.eduijpcbs.commasterorganicchemistry.com This reaction typically yields non-conjugated dienes. The application of Birch reduction to benzofurans can be sensitive to reaction conditions, potentially leading to different products. baranlab.org

Substitution Reactions

The furan ring can also undergo electrophilic substitution reactions. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a formamide (B127407) (like N,N-dimethylformamide), is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comjk-sci.comchemistrysteps.comresearchgate.netzenodo.orgorganic-chemistry.org For benzofurans, this reaction typically occurs at the 2- or 3-position. Given that the 2-position is already substituted in this compound, formylation, if successful, would likely occur at the 3-position.

The Mannich reaction is another important C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.netzenodo.orgnih.govlscollege.ac.inlibretexts.org While not a direct substitution on the furan ring itself, it can be applied to derivatives of this compound that possess a suitable active methylene (B1212753) group.

Transformations Involving the Methyl Group at Position 2

The methyl group at the 2-position of the benzofuran ring is a site for various chemical modifications.

Side-Chain Halogenation: The methyl group can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., initiated by light or a radical initiator). baranlab.orggoogle.comrsc.org This reaction proceeds via a free-radical mechanism to yield the corresponding 2-(bromomethyl)benzofuran (B1280032) derivative. baranlab.org This brominated product is a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The 2-methyl group can be oxidized to a formyl group (an aldehyde) using various oxidizing agents. This transformation provides access to 6-fluoro-2-benzofurancarboxaldehyde, a key intermediate for further synthetic elaborations.

Condensation Reactions: Once oxidized to the aldehyde, the 2-formyl group can participate in condensation reactions with active methylene compounds, such as malonates or cyanoacetates, in what is known as the Knoevenagel condensation. wikipedia.orgresearchgate.netnih.govsigmaaldrich.comorganic-chemistry.orgnih.gov This reaction is a powerful tool for constructing new carbon-carbon double bonds and extending the carbon framework of the molecule.

Table 2: Summary of Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Bromination | Br₂ / Acetic Acid | 5-Bromo- and 7-Bromo-6-fluoro-2-methylbenzofuran |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl- or 7-Aryl-6-fluoro-2-methylbenzofuran |

| Catalytic Hydrogenation | H₂, Ru catalyst | 2,3-Dihydro-6-fluoro-2-methylbenzofuran |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde |

| Side-Chain Bromination | NBS, Radical Initiator | 2-(Bromomethyl)-6-fluorobenzofuran |

| Methyl Group Oxidation | Oxidizing Agent (e.g., SeO₂) | 6-Fluoro-2-benzofurancarboxaldehyde |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated derivative of 6-fluoro-2-benzofurancarboxaldehyde |

This table provides a general overview of potential reactions. Specific outcomes and yields are dependent on the precise reaction conditions employed.

Synthetic Transformations for Accessing Advanced Derivatives of this compound

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Through targeted synthetic transformations, its core structure can be elaborated to introduce diverse functional groups and to construct hybrid molecules incorporating other pharmacologically relevant moieties. Key reactions in this context include amide coupling, ester hydrolysis, and the formation of fused or linked heterocyclic systems.

Amide Coupling and Ester Hydrolysis

Amide bond formation and ester hydrolysis are fundamental reactions for modifying benzofuran derivatives, particularly those bearing carboxylic acid or ester functionalities. These transformations are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies and for converting intermediates into final target molecules.

Amide Coupling: The formation of an amide bond typically involves the activation of a carboxylic acid derivative of this compound, followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of efficiency, reaction conditions, and suppression of side reactions. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium-based reagents like HATU. nih.govluxembourg-bio.com For instance, research on related benzofuran structures, such as 2-(benzofuran-2-yl)acetic acid, has demonstrated successful amide bond formation with various amines. nih.gov In one study, 2-(benzofuran-2-yl)acetic acid was coupled with 4-amino-3-fluorophenol (B140874) using EDCI in dichloromethane (B109758) (DCM) to yield the corresponding amide, 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide, in 69.2% yield. nih.gov Such established protocols are directly applicable to carboxylic acid derivatives of this compound.

Interactive Data Table: Amide Coupling Reaction Example

| Carboxylic Acid Reactant | Amine Reactant | Coupling Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-(Benzofuran-2-yl)acetic acid | 4-Amino-3-fluorophenol | EDCI | DCM | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | 69.2 |

This table illustrates a representative amide coupling reaction on a benzofuran scaffold, a method applicable to derivatives of this compound.

Ester Hydrolysis: The hydrolysis of an ester group on the this compound ring is a common deprotection or synthetic step to yield the corresponding carboxylic acid. This transformation can be achieved under acidic or basic conditions. libretexts.orgchemguide.co.uk Alkaline hydrolysis, often referred to as saponification, is frequently preferred because the reaction is irreversible and the resulting carboxylate salt is easily separated from the alcohol byproduct. chemguide.co.uk For example, heating an ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, efficiently yields the carboxylic acid. libretexts.orgchemguide.co.uk This method is a key step in multi-step syntheses, such as in the preparation of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, where an ethyl ester intermediate is hydrolyzed using an ethanolic potassium hydroxide solution. beilstein-journals.org Enzymatic hydrolysis using lipases has also been explored for benzofuran esters, offering high enantioselectivity under mild conditions. researchgate.net

Interactive Data Table: Conditions for Ester Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Acid-Catalyzed | Dilute HCl or H₂SO₄, excess water | Heat under reflux | Simple reagents |

| Base-Mediated (Saponification) | Dilute NaOH or KOH | Heat under reflux, followed by acidification | Irreversible, easy product separation |

| Enzymatic | Lipase (e.g., Candida antarctica) | Room temperature or 0°C | High enantioselectivity, mild conditions |

This table summarizes common methods for ester hydrolysis applicable to this compound esters.

Formation of Hybrid Molecules (e.g., Benzofuran-Quinoline, Benzofuran-Pyrazole Scaffolds)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov The this compound nucleus can be integrated with other heterocyclic systems, such as quinolines and pyrazoles, to create novel hybrid molecules with potentially enhanced or synergistic biological activities. nih.govresearchgate.net

Benzofuran-Quinoline Hybrids: The synthesis of molecules incorporating both benzofuran and quinoline (B57606) moieties can be achieved through multi-step synthetic sequences. A one-pot reaction has been described for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids. beilstein-journals.org This procedure involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes in the presence of anhydrous potassium carbonate. The reaction proceeds through an in situ Williamson ether synthesis, followed by ester hydrolysis and intramolecular cyclization to form the benzofuran ring attached to the quinoline core. beilstein-journals.org This methodology provides a straightforward route to benzofuran-quinoline hybrids from readily available starting materials. beilstein-journals.org

Benzofuran-Pyrazole Hybrids: The pyrazole (B372694) ring is a well-known privileged structure in medicinal chemistry. nih.govnih.gov The combination of benzofuran and pyrazole scaffolds has been explored for the development of new antimicrobial and antitumor agents. nih.govnih.gov One synthetic approach involves using a Vilsmeier-Haack reaction on a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole precursor to generate a key intermediate, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde can then be used as a building block to construct a variety of more complex hybrid molecules containing additional heterocyclic rings like pyridine, pyran, and chromene. nih.gov Another strategy involves the condensation of 3-benzoylbenzofurans with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to yield 3,4-substituted pyrazole derivatives. up.ac.za These synthetic routes highlight the chemical tractability of combining these two important heterocyclic systems.

Interactive Data Table: Examples of Benzofuran Hybrid Scaffolds

| Hybrid Scaffold Type | General Synthetic Strategy | Key Intermediates/Reactants | Potential Applications |

|---|---|---|---|

| Benzofuran-Quinoline | One-pot reaction involving Williamson ether synthesis, hydrolysis, and cyclization | Halomethyl-quinolines, Salicylaldehydes | Medicinal Chemistry |

| Benzofuran-Pyrazole | Vilsmeier-Haack reaction followed by condensation; or condensation of benzoylbenzofurans with hydrazine | Benzofuran-pyrazole carbaldehydes, 3-Benzoylbenzofurans | Antimicrobial, Antitumor |

This table outlines strategies for synthesizing hybrid molecules containing the benzofuran core, which can be adapted for this compound.

Computational Chemistry and Molecular Modeling Studies

Structural Elucidation and Conformation Analysis

A fundamental aspect of computational chemistry is the determination of a molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that identifies the lowest energy arrangement of atoms.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance of accuracy and computational efficiency for studying molecular systems. aip.org Specifically, the B3LYP hybrid functional, combined with a suitable basis set such as 6-311+G(d,p), is frequently employed for the geometry optimization of heterocyclic compounds like benzofuran (B130515) derivatives. aip.orgresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum energy.

For 6-Fluoro-2-methylbenzofuran, these calculations would reveal the precise geometry of the fused benzene (B151609) and furan (B31954) rings, as well as the spatial orientation of the fluorine and methyl substituents. The stability of the final optimized structure is confirmed by frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum. aip.org The resulting geometric parameters provide a solid foundation for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~ 1.35 Å |

| Bond Length | C6-F | ~ 1.36 Å |

| Bond Angle | C2-O1-C7a | ~ 106° |

| Dihedral Angle | F-C6-C5-C4 | ~ 180° |

Analysis of Potential Energy Surfaces and Minimal Energy Conformations

The potential energy surface (PES) is a conceptual landscape that maps the energy of a molecule as a function of its geometric parameters. nih.govrsc.org For a molecule with multiple rotatable bonds, the PES can be complex, with various energy wells (corresponding to stable conformers) and peaks (representing transition states). By scanning the PES, computational chemists can identify all possible conformations and their relative energies.

Electronic Structure and Reactivity Predictions

Beyond determining the molecular structure, computational methods provide a wealth of information about the electronic distribution and reactivity of a molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP analysis would likely show a region of high negative potential around the oxygen atom of the furan ring and the fluorine atom, indicating their role as potential sites for electrophilic interaction. rsc.orgresearchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This information is critical for understanding how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

In this compound, the distribution of the HOMO and LUMO would be influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The analysis would reveal the specific atoms that contribute most to these frontier orbitals, thereby identifying the likely centers of nucleophilic and electrophilic character.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes to show the type of data generated from FMO analysis.

| Parameter | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| Energy Gap (ΔE) | ~ 5.3 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis quantifies the charge distribution on each atom and reveals hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic properties of molecules, offering a way to interpret and validate experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a critical step in molecular structure elucidation. chemaxon.com For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is particularly valuable due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed for this purpose. rsc.org Methods such as the Gauge-Invariant Atomic Orbital (GIAO) are used to calculate NMR parameters. globalresearchonline.netresearchgate.net For instance, the ωB97XD functional combined with a basis set like 6-31+G(d,p) has been shown to provide accurate ¹⁹F NMR chemical shift predictions for fluorinated organic molecules by accounting for dispersion corrections. nsf.gov The accuracy of these predictions is often improved by comparing calculated values against experimental data, with root mean square errors (RMSE) as low as 3.57 ppm being achievable. rsc.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be used, combining high-level quantum calculations for the region of interest with molecular mechanics for the surrounding environment, which is especially useful in complex biological systems. chemaxon.comnih.gov

Table 1: Comparison of Computational Methods for ¹⁹F NMR Chemical Shift Prediction

| Method | Basis Set | Key Features | Typical Accuracy (RMSE) |

|---|---|---|---|

| DFT (ωB97XD) | 6-31+G(d,p) | Good for various fluorinated molecules; includes dispersion corrections. nsf.gov | ~3.6 ppm rsc.org |

| DFT (B3LYP) | 6-31++G(d,p) | Commonly used for NMR calculations of perfluoro compounds. researchgate.net | Varies by compound type |

Theoretical vibrational analysis is essential for interpreting infrared (IR) and Raman spectra, which provide a vibrational fingerprint of a molecule. cardiff.ac.uknih.gov DFT methods, such as B3LYP with basis sets like 6-31++G(d,p), are commonly used to compute harmonic vibrational frequencies, IR intensities, and Raman activities. kahedu.edu.in

For a molecule like this compound, computational analysis can predict the wavenumbers for specific vibrational modes. This includes stretching vibrations for the C-H bonds of the methyl group and the aromatic ring, the C-F stretching vibration, and various bending and rocking modes associated with the benzofuran ring structure. globalresearchonline.net These theoretical calculations help in the unambiguous assignment of experimental IR and Raman bands. researchgate.net While computed frequencies are often systematically overestimated due to the harmonic approximation, they can be scaled with empirical factors to achieve better agreement with experimental data. kahedu.edu.in

Table 2: Predicted Vibrational Modes for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Present in hydroxylated derivatives, often broad due to hydrogen bonding. smolecule.com |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of hydrogen atoms attached to the benzene and furan rings. |

| C-H Stretch (Methyl) | 2850 - 3000 | Asymmetric and symmetric stretching of the CH₃ group. researchgate.net |

| C=C Stretch (Aromatic) | 1400 - 1600 | Stretching vibrations within the benzofuran ring system. globalresearchonline.net |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |

Molecular Interaction Studies

Understanding how this compound interacts with other molecules, particularly biological targets, is crucial for applications in medicinal chemistry.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com Benzofuran derivatives have been investigated as potential inhibitors for various biological targets implicated in diseases like cancer. nih.gov

Targets for benzofuran-based compounds include Sortase A in Staphylococcus aureus, as well as kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in cancer progression. nih.govnih.govresearchgate.net Docking simulations for a molecule like this compound would involve placing it into the active site of a target protein to evaluate its binding affinity and interaction patterns. researchgate.net The results, often expressed as a binding energy or docking score, help identify promising candidates for drug development. researchgate.net For example, studies on similar compounds show that interactions with key amino acid residues like Cys184 and Arg197 in Sortase A, or Asp1046 in VEGFR2, are critical for inhibitory activity. mdpi.comnih.gov

Table 3: Potential Biological Targets for Benzofuran Derivatives

| Biological Target | Associated Disease/Function | Role of Docking Simulation |

|---|---|---|

| EGFR / VEGFR2 | Cancer | To predict binding affinity and identify key interactions for kinase inhibition. nih.gov |

| Sortase A | Bacterial Infections (S. aureus) | To identify inhibitors that block virulence factor assembly. nih.gov |

| Tubulin | Cancer | To study compounds that inhibit microtubule polymerization. nih.gov |

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. mdpi.com Computational analysis can dissect and quantify these forces. For this compound, key interactions include:

Hydrogen Bonding: While the parent molecule is not a hydrogen bond donor, the oxygen atom of the furan ring can act as an acceptor.

Hydrophobic Interactions: The aromatic benzofuran core and the methyl group can form favorable interactions with nonpolar residues in a protein's binding pocket. nih.gov

π-Stacking: The planar benzofuran ring system can engage in π-stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine. mdpi.com

Halogen Bonding: The fluorine atom can participate in halogen bonds, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the receptor, which can significantly improve binding affinity. nih.gov

Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM or AIM) and Non-Covalent Interaction (NCI) analysis provide deeper insight into bonding and intermolecular forces. nih.govresearchgate.net

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov By locating bond critical points, AIM can characterize the nature and strength of interactions, including weak non-covalent ones.

Non-Covalent Interaction (NCI) Analysis: NCI is a powerful tool for visualizing weak interactions in three-dimensional space. researchgate.netnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). Regions of low density and low gradient signify non-covalent interactions. nih.gov These interactions are typically displayed as isosurfaces, which are color-coded to differentiate between types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, stabilizing van der Waals interactions.

Red surfaces denote repulsive steric clashes. nih.gov

This visualization provides an intuitive map of the forces stabilizing a molecular complex, complementing the information obtained from molecular docking. nih.gov

Investigation of in Vitro Biological Activities

Antimicrobial Activity Investigations

No studies were identified that evaluated the antimicrobial activity of 6-Fluoro-2-methylbenzofuran against various bacterial strains.

Evaluation against Gram-Positive and Gram-Negative Bacteria

There is no available data on the in vitro activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, or Gram-negative bacteria like Escherichia coli. Furthermore, no information exists regarding its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Efficacy

Information regarding the antifungal properties of this compound is not present in the reviewed scientific literature. Consequently, there are no findings on its efficacy against fungal species such as Candida albicans or Aspergillus niger.

Antimycobacterial Activity

There are no published studies on the in vitro antimycobacterial activity of this compound. Specifically, no data is available concerning its potential to inhibit the growth of Mycobacterium tuberculosis H37Rv.

Antitumor/Antiproliferative Activity Assessments

No research has been published detailing the antitumor or antiproliferative effects of this compound.

Efficacy against Various Human Cancer Cell Lines

There is a lack of available data on the efficacy of this compound against any human cancer cell lines. This includes, but is not limited to, cell lines such as K562 (chronic myelogenous leukemia), HeLa (cervical cancer), A549 (lung carcinoma), ME-180 (cervical carcinoma), ACHN (renal cell adenocarcinoma), and B-16 (melanoma).

Mechanisms of Cytotoxic Effects

As no studies have demonstrated cytotoxic activity for this compound, there is no information available regarding its potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Inhibition of Specific Molecular Targets (e.g., Protein Tyrosine Phosphatases, Thioesterase Domains)

The benzofuran (B130515) scaffold is a recurring motif in the development of inhibitors for various enzymatic targets. Studies have explored its role in targeting Protein Tyrosine Phosphatases (PTPs) and the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13).

Protein Tyrosine Phosphatase Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes and obesity nih.govnih.gov. The benzofuran structure has been identified as a promising starting point for developing PTP1B inhibitors juniperpublishers.com. A study investigating 2-arylbenzofuran analogs isolated from Morus alba demonstrated that this class of compounds exhibits inhibitory activity against PTP1B mdpi.com. For instance, compounds like mulberrofuran D2 and mulberrofuran D showed potent inhibition mdpi.com.

Furthermore, benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel inhibitors for Lymphoid-tyrosine phosphatase (LYP), a critical regulator in the T-cell receptor (TCR) signaling pathway nih.gov. The most active compounds in this series, D14 and D34, demonstrated reversible inhibition of LYP with Kᵢ values of 1.34 μM and 0.93 μM, respectively nih.gov.

| Compound | Target | Activity (Kᵢ) |

|---|---|---|

| D14 (Benzofuran-2-carboxylic acid derivative) | LYP | 1.34 μM |

| D34 (Benzofuran-2-carboxylic acid derivative) | LYP | 0.93 μM |

Thioesterase Domain Inhibition

The thioesterase (TE) domain of Pks13 is an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis, representing a novel target for anti-tuberculosis drugs nih.gov. A benzofuran series of compounds was identified as a potential lead for inhibiting this target nih.govacs.org. However, optimization of this series revealed important structure-activity relationships. While reducing the lipophilicity of the compounds was tolerated in the Pks13 assay, reducing the basicity of a piperidine (B6355638) nitrogen by introducing fluorine substituents was found to be detrimental to the inhibitory activity acs.org. This suggests that for this specific target and chemical series, fluorination may disrupt key binding interactions acs.org.

Other Relevant In Vitro Biological Modulations

Modulation of Glucokinase Activity

Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes nih.govscienceopen.com. Benzofuran derivatives have been investigated as glucokinase activators (GKAs) nih.govgoogle.com. These small molecules can bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its maximal velocity (Vmax) nih.gov. A novel series of GKAs led to the discovery of AM-2394, which activates GK with an EC₅₀ of 60 nM and increases the enzyme's affinity for glucose approximately 10-fold nih.gov. Patent filings also describe various benzofuranyl derivatives as glucokinase activators for the treatment of diseases mediated by this enzyme, such as Type II diabetes google.comgoogle.com. While these studies establish the benzofuran scaffold as a modulator of glucokinase, specific data on the 6-fluoro-2-methyl derivative is not detailed in the available literature.

| Compound | Target | Activity | Effect |

|---|---|---|---|

| AM-2394 | Glucokinase | EC₅₀ = 60 nM | Activation, ~10-fold increase in glucose affinity |

Osteogenic Activity (e.g., Alkaline Phosphatase Activity, Mineralization, Gene Expression)

The influence of benzofuran derivatives on osteoblast differentiation and function has been a subject of significant research, with studies focusing on key markers of osteogenesis.

Alkaline Phosphatase Activity and Mineralization

Alkaline phosphatase (ALP) is a critical early marker of osteoblast differentiation, and its activity is essential for the mineralization of bone matrix researchgate.netfrontiersin.orgskku.edu. Studies on various benzofuran derivatives have shown their potential to promote osteoblast differentiation, assessed by measuring ALP activity jst.go.jpresearchgate.net. However, the substitution pattern on the benzofuran ring plays a crucial role. In a study of novel benzofuran derivatives, the introduction of a fluorine atom, which is a potent electron-withdrawing group, was found to markedly reduce osteoblastogenic activity in mouse mesenchymal stem cells jst.go.jp. This finding suggests that for this series of compounds, an electron-rich substituent may be more favorable for interaction with the target protein involved in osteoblast differentiation jst.go.jp. Conversely, other benzofuran-containing compounds, such as a benzofuran-pyran hybrid (compound 4e), have been shown to preserve osteoblast differentiation by increasing the number of ALP-positive cells and promoting mineralization even in the presence of factors that impair osteogenesis nih.govnih.gov.

Gene Expression

The differentiation of osteoblasts is controlled by a cascade of specific gene expressions, with Runt-related transcription factor 2 (RUNX2) acting as a master regulator researchgate.netnih.gov. Studies have shown that certain benzofuran derivatives can modulate the expression of key osteogenic genes. For example, a benzofuran-pyran hybrid compound (4e) was found to reverse the dexamethasone-induced downregulation of RUNX2, Bone Morphogenetic Protein 2 (BMP2), and ALP gene expression in primary osteoblasts nih.gov. This indicates that the compound can overcome inhibitory signals and promote the molecular pathways leading to bone formation nih.govnih.gov.

| Compound | Cell Model | Gene Target | Observed Effect |

|---|---|---|---|

| Compound 4e (10 nM) | Primary Osteoblasts (Dexamethasone-treated) | RUNX2 | 2.4-fold increase in mRNA expression |

| Compound 4e (0.5 µM) | Primary Osteoblasts (Dexamethasone-treated) | BMP2 | 3.1-fold increase in mRNA expression |

| Compound 4e (0.1 µM) | Primary Osteoblasts (Dexamethasone-treated) | ALP | 2.1-fold increase in mRNA expression |

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methylbenzofuran Derivatives

Influence of Fluorine Substitution on Biological Activity and Metabolic Stability

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in drug design to modulate their physicochemical and pharmacological properties. nih.gov Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom or a hydroxyl group, often leading to improved biological activity and metabolic stability.

Research indicates that the presence of fluorine on the benzofuran (B130515) ring can enhance the biological effects of the derivatives, including anti-inflammatory and anticancer activities. nih.gov The introduction of halogens, such as fluorine, to the benzofuran ring has been shown to consistently increase anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov Furthermore, the strategic replacement of a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond can block sites susceptible to metabolic oxidation, potentially increasing the compound's half-life and bioavailability. nih.gov While this strategy is generally effective, its success is not universal, as instances of unexpected enzymatic hydrolysis of C-F bonds have been reported in other molecular contexts. nih.gov

The specific position of the fluorine atom on the benzofuran scaffold is a critical determinant of its impact on the molecule's biological activity. nih.gov SAR studies on various benzofuran derivatives have consistently demonstrated that the placement of halogen substituents significantly influences their potency and selectivity.

Role of Methyl Substitution in Modulating Activity

The methyl group, though simple in structure, plays a significant role in fine-tuning the biological activity of the benzofuran scaffold. Its influence is multifaceted, stemming from both its size and electronic properties, which can affect the molecule's conformation, binding affinity, and metabolic stability.

While much of the existing research on methyl-substituted benzofurans has focused on substitution at the C-3 position, the principles derived are informative. Studies have shown that introducing a methyl group at the C-3 position of the benzofuran ring can lead to a significant increase in antiproliferative activity against various cancer cell lines. nih.gov For example, a derivative featuring a methyl group at C-3 and a methoxy (B1213986) group at C-6 displayed a two- to four-fold greater potency than its unsubstituted counterpart. nih.gov

The methyl group at the C-2 position of the 6-fluorobenzofuran (B2850049) ring contributes to the molecule's SAR through distinct steric and electronic effects.

Steric Contributions: The methyl group provides steric bulk adjacent to the furan (B31954) oxygen. This can be crucial for orienting the molecule within a receptor's binding pocket. Depending on the topology of the active site, this steric hindrance can either promote a favorable binding conformation, leading to enhanced activity, or create an unfavorable clash, which would decrease activity. The C-2 position of the benzofuran ring has been noted to orient towards a gap in target enzymes, suggesting it can accommodate substituents that may influence binding. nih.gov

Electronic Contributions: The 2-methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the benzofuran ring system, potentially influencing its reactivity and its ability to participate in non-covalent interactions such as π-π stacking or hydrogen bonding with the biological target.

Impact of Substituents at Other Positions of the Benzofuran Ring

The biological activity of 6-fluoro-2-methylbenzofuran derivatives can be further modulated by introducing additional substituents onto the benzofuran core. The nature and position of these groups can dramatically alter the compound's interaction with biological targets. nih.gov

The addition of hydroxyl, methoxy, and other halogen groups at various positions has been shown to be a viable strategy for enhancing biological effects.

Hydroxyl (-OH) Groups: A phenolic hydroxyl group is often considered a critical feature for the biological activity of benzofurans, particularly in anticancer applications. nih.gov Its ability to act as a hydrogen bond donor can promote crucial interactions with target enzymes. nih.gov For example, a hydroxyl group at the C-7 position has been shown to form hydrogen bonds with key amino acid residues in its target. nih.gov

Methoxy (-OCH₃) Groups: Methoxy groups can also significantly influence activity. A compound with a methyl group at C-3 and a methoxy group at C-6 demonstrated potent antiproliferative activity. nih.gov The position of the methoxy group is crucial; in the same study, a derivative with a C-7 methoxy group was three to ten times less active than the C-6 methoxy analog. nih.gov In other molecular series, a C-7 methoxy substitution was found to enhance selectivity for specific estrogen receptor subtypes. researchgate.net

Halogen (Br, Cl) Substitutions: Beyond the foundational 6-fluoro group, the addition of other halogens like bromine or chlorine can further enhance activity. The presence of bromine on a methyl group at the C-3 position led to remarkable and selective cytotoxic activity against leukemia cell lines. nih.gov The combination of fluorine, bromine, and hydroxyl or carboxyl groups on the benzofuran scaffold has been suggested to synergistically enhance biological effects. nih.gov

The following table summarizes the activity of various substituted benzofuran derivatives as reported in the literature.

| Compound ID | Benzofuran Ring Substituents | Attached Moiety/Side Chain | Target/Cell Line | Activity (IC₅₀/Kᵢ) |

| Compound 1 | 3-(bromomethyl)-5,6-dimethoxy | Diethanone and arylpiperazine | HL60 Leukemia Cells | IC₅₀ = 0.1 µM nih.gov |

| Compound 5 | 4-fluoro | Amiloride derivative | uPA (urokinase) | Kᵢ = 88 nM nih.gov |

| Compound 8 | 3-methyl | Trimethoxy acetophenone | (Not Specified) | IC₅₀ = 0.43 µM nih.gov |

| Compound 10h | 3-methyl, 5-amino, 6-methoxy | 2-(3',4',5'-trimethoxybenzoyl) | (Not Specified) | High Potency nih.gov |

| Compound 10j | 3-methyl, 5-amino, 7-methoxy | 2-(3',4',5'-trimethoxybenzoyl) | (Not Specified) | 3-10x less active than 10h nih.gov |

This table is for illustrative purposes and includes data from various benzofuran scaffolds to demonstrate SAR principles.

Modifications made to side chains attached to either the furan or the aromatic (benzene) portion of the benzofuran nucleus have distinct impacts on biological activity.

Furan Moiety (C-2 and C-3 positions): The C-2 position is particularly important for activity. Early SAR studies identified that introducing ester or heterocyclic ring substituents at C-2 was crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The size and nature of the group at C-2 can be modified to optimize binding, as this position often projects into a region of the target that can accommodate larger substituents. nih.gov

Aromatic Moiety (C-4 to C-7 positions): Substituents on the benzene (B151609) ring primarily modulate the electronic properties of the core and can establish specific interactions with the target. For example, modifications to a 2-phenyl group attached to the benzofuran, such as substitutions at its 3'-position, have been shown to further increase receptor selectivity. researchgate.net The inclusion of hydrophilic groups, such as piperidine (B6355638), on the aromatic part of the benzofuran has been used to improve the physicochemical properties of the compounds. nih.gov

Design Principles for Enhancing Potency and Selectivity

The design of potent and selective this compound derivatives hinges on established medicinal chemistry principles. The inherent biological activity of the benzofuran core can be significantly modulated by the strategic addition and modification of functional groups. nih.gov The goal is to enhance interactions with the biological target, improve pharmacokinetic properties, and minimize off-target effects. Key strategies involve the incorporation of specific pharmacophores and the directed functionalization of the core structure. nih.govmdpi.com

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of novel this compound derivatives often involves integrating known pharmacophoric elements to confer or enhance a specific biological activity. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

For example, benzene-sulfonamide is a biologically significant scaffold found in various anticancer agents. nih.gov Incorporating this pharmacophore into a benzofuran structure can yield hybrid molecules with enhanced activity. nih.gov Similarly, fusing other heterocyclic ring systems, such as pyrazoline and thiazole, with the benzofuran core has been shown to be essential for antimicrobial activity. pharmatutor.org

Table 1: Examples of Pharmacophores and Linkers in Benzofuran Derivatives

| Pharmacophore/Linker | Attached Moiety/Purpose | Resulting Activity | Reference |

|---|---|---|---|

| Benzene-sulfonamide | Designed to inhibit the HIF-1 pathway | Antiproliferative activity | nih.gov |

| Pyrazoline and Thiazole | Fused heterocyclic rings | Essential for antimicrobial activity | pharmatutor.org |

| Methanone Linker | Connects aryl substituents to C-3 position | Antibacterial activity | nih.gov |

Directed functionalization involves making specific, targeted modifications to the this compound scaffold to fine-tune its biological profile. This strategy relies on SAR data to guide the choice and position of substituents to enhance potency and selectivity. nih.gov

Halogenation: The introduction of halogen atoms such as fluorine, chlorine, or bromine into the benzofuran structure is a common and effective strategy. mdpi.com Halogenation can significantly enhance anticancer activity. mdpi.com For example, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov Similarly, the presence of bromo substituents on both the benzofuran and an attached phenyl ring led to excellent antibacterial activity. nih.gov The position of the halogen is critical; studies on dibenzofuran (B1670420) for organic light-emitting diodes showed that modification at the 1-, 2-, and 4-positions was superior to modification at the 3-position for achieving desired properties. skku.edu

Substitution with Electron-Withdrawing/Donating Groups: The electronic properties of substituents can dramatically alter a molecule's activity. SAR studies have revealed that the presence of electron-withdrawing groups, such as nitro or cyano groups, in the ortho position of the benzofuran ring and the para position of an attached aryl ring tends to increase antimicrobial potency. nih.gov Conversely, compounds with electron-donating groups were found to have weaker activity. nih.gov

Modification of Specific Positions:

C-2 Position: This position is frequently targeted for modification. SAR studies have found that ester or heterocyclic ring substitutions at C-2 are crucial for cytotoxic activity. nih.gov

C-6 Position: Substitutions at this position can be critical. Research on 2-aminobenzofuran derivatives showed that having 3,4-dimethoxyphenyl substituents at the 6-position plays a crucial role in influencing P-glycoprotein inhibitory activity. researchgate.net

Other Substitutions: The addition of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity, which was further improved by a morpholinyl substitution on the N-phenethyl ring. nih.gov

These strategies allow for the systematic optimization of the this compound scaffold to develop derivatives with improved therapeutic potential.

Table 2: Effects of Directed Functionalization on Benzofuran Derivatives

| Functionalization Strategy | Position | Substituent/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Halogenation | C-4 of 2-benzofuranyl | Fluorine atom | 2-fold increase in potency (uPA inhibition) | nih.gov |

| Halogenation | C-5 of benzofuran | Bromo group | Excellent antibacterial activity | nih.gov |

| Introduction of EWG | Ortho position | Electron-withdrawing group | Increased antimicrobial potency | nih.gov |

| Carboxamide Addition | - | N-phenethyl carboxamide | Enhanced antiproliferative activity | nih.gov |

Medicinal Chemistry Implications and Future Directions

6-Fluoro-2-methylbenzofuran as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point for the design and development of a new drug, possessing promising but suboptimal biological activity. volkamerlab.org The journey from a lead compound to a marketable drug involves extensive chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties. This compound represents such a foundational molecule, whose inherent structure can be systematically altered to generate a library of analogues with diverse therapeutic potential.

The concepts of "lead-likeness" and "drug-likeness" are crucial in the early stages of drug discovery for identifying compounds with a higher probability of success in clinical development. researchgate.netnih.gov These properties are often assessed using computational methods based on physicochemical parameters that influence a compound's absorption, distribution, metabolism, and excretion (ADME). volkamerlab.orgnih.gov A widely used guideline is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of its criteria. volkamerlab.org

Lead-likeness criteria are generally stricter than drug-likeness rules, favoring smaller and less hydrophobic molecules that offer more scope for optimization. researchgate.net An analysis of this compound's properties suggests its suitability as a lead compound.

Table 1: Calculated Physicochemical Properties and Drug-Likeness of this compound

| Property | Value | Lipinski's Rule of Five (<) | Lead-Likeness Guideline | Compliance |

|---|---|---|---|---|

| Molecular Weight (MW) | 150.15 g/mol | ≤ 500 | 150-350 | Yes |

| LogP (Octanol-water partition coefficient) | ~2.5-3.0 | ≤ 5 | 1-3 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 (Oxygen atom) | ≤ 10 | ≤ 3 | Yes |

Note: LogP values are estimations based on the chemical structure. The values indicate that this compound adheres to the criteria for both lead-likeness and drug-likeness, making it an excellent candidate for further development.

The rational design of new drugs from a lead compound like this compound involves making strategic structural modifications to improve its interaction with a biological target. oncotarget.com Structure-activity relationship (SAR) studies are essential in this process, providing insights into how specific chemical changes influence biological activity. nih.gov

The benzofuran (B130515) scaffold offers several positions for chemical modification. For instance:

Substitution at the C-2 and C-3 positions: SAR studies have shown that substitutions at the C-2 position of the benzofuran ring, often with ester or other heterocyclic rings, can be crucial for cytotoxic activity against cancer cells. nih.gov

Modification of the benzene (B151609) ring: The fluorine atom at the C-6 position is a key feature. Halogen atoms, particularly fluorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov For example, in a series of amiloride-benzofuran derivatives, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.gov

Hybrid Molecules: A promising strategy involves creating hybrid molecules by fusing the benzofuran scaffold with other pharmacologically active moieties like piperazine (B1678402), imidazole, or triazole. nih.gov This approach can combine the therapeutic effects of both components, potentially leading to synergistic activity. For example, hybrids of 2-benzoyl benzofuran with an N-aryl piperazine linker have been investigated as potent anticancer agents. nih.gov

Potential for Developing New Therapeutic Agents

The versatility of the benzofuran core allows for its application in addressing various health challenges, from infectious diseases to complex conditions like cancer. nih.govrsc.org

Antibiotic resistance is a major global health crisis, necessitating the urgent development of new antimicrobial agents. rsc.org Benzofuran derivatives have emerged as a promising class of compounds in this area. nih.govrsc.org Numerous studies have reported the synthesis of benzofuran derivatives with significant activity against a wide range of bacterial and fungal pathogens. nih.gov

For example, certain aryl (benzofuran-2-yl) ketoximes have shown potent activity against Staphylococcus aureus (MIC = 0.039 μg/mL) and Candida albicans (MIC = 0.625-2.5 μg/mL). nih.gov In another study, benzofuran-5-ol (B79771) derivatives demonstrated potent antifungal activity, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov The this compound scaffold serves as a viable starting point for creating novel analogues to combat drug-resistant microbes. The fluorine atom can enhance potency and improve pharmacokinetic properties, which are critical for developing effective antimicrobials.

Table 2: Examples of Antimicrobial Activity in Benzofuran Derivatives

| Derivative Class | Target Organism(s) | Reported Activity (MIC) |

|---|---|---|

| Aryl (benzofuran-2-yl) ketoximes | S. aureus, C. albicans | 0.039 μg/mL (S. aureus), 0.625-2.5 μg/mL (C. albicans) nih.gov |

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 μg/mL nih.gov |

| Benzofuran derivatives with disulfide moieties | Xanthomonas species | EC50 values as low as 0.28 μg/mL nih.govacs.org |

Targeted therapies are designed to interfere with specific molecules or pathways involved in the growth, progression, and spread of diseases like cancer. nih.gov This approach can offer greater efficacy and reduced side effects compared to traditional chemotherapy. nih.gov The benzofuran scaffold has been successfully utilized to develop inhibitors for various cancer-related targets.

uPA System: The urokinase-type plasminogen activator (uPA) system is implicated in cancer invasion and metastasis. nih.gov As mentioned, fluorinated benzofuran derivatives have been developed as potent uPA inhibitors. nih.gov

mTORC1 Inhibition: A series of benzofuran derivatives were synthesized as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key protein complex in cell growth and proliferation. nih.gov

Kinase Inhibition: Benzofuran derivatives have been explored as inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

The this compound structure can be elaborated upon to create potent and selective inhibitors for specific disease-related enzymes or receptors. The fluorine substituent can enhance binding affinity to the target protein through favorable electrostatic interactions, while the methyl group provides a point for further chemical elaboration.

Innovative Synthetic Approaches for Structure-Activity Relationship Elucidation

To fully explore the therapeutic potential of this compound, efficient and versatile synthetic methods are required to generate a diverse library of analogues for SAR studies. jst.go.jp Modern organic chemistry offers several innovative strategies for the synthesis and modification of the benzofuran core.

Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. nih.gov These reactions can be used to attach various aryl or alkyl groups to the benzofuran scaffold, allowing for systematic exploration of the chemical space around the core structure. For example, this method was used to synthesize amiloride-benzofuran derivatives as uPA inhibitors. nih.gov

Multi-component Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering a highly efficient route to novel benzofuran derivatives.

Combinatorial Chemistry: By combining a set of benzofuran cores with a variety of building blocks, large libraries of related compounds can be rapidly synthesized. This approach is invaluable for high-throughput screening and the rapid identification of new hits and leads.

These synthetic strategies enable medicinal chemists to systematically modify the this compound lead, altering substituents at various positions to probe their effect on biological activity. This iterative process of design, synthesis, and biological testing is fundamental to elucidating detailed SAR and optimizing lead compounds into clinical candidates. jst.go.jp

Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies in medicinal chemistry for the rapid generation of large collections of structurally diverse small molecules, known as libraries. These approaches are instrumental in exploring vast chemical spaces to identify novel drug leads. While specific DOS strategies for this compound are not extensively documented, established methodologies for the synthesis of benzofuran libraries can be readily adapted.

One versatile approach involves the parallel synthesis of multi-substituted benzo[b]furans. acs.orgnih.gov This can be conceptualized for the this compound core by introducing additional points of diversity. For instance, functionalization at various positions of the benzofuran ring system allows for the attachment of a wide array of chemical moieties. A hypothetical combinatorial library based on this compound could be constructed by introducing diverse substituents at key positions to probe structure-activity relationships (SAR).

A general synthetic strategy could begin with a suitably substituted 4-fluorophenol (B42351), which can undergo reactions to form the benzofuran core. Subsequent functionalization can be achieved through various chemical transformations. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions can be employed to introduce a wide range of aryl, alkynyl, and alkenyl groups. acs.orgnih.gov Furthermore, the Ugi four-component reaction, followed by an intramolecular Diels-Alder reaction and oxidative aromatization, provides a one-pot method for creating diverse benzofuran structures. nih.govresearchgate.net

By utilizing a selection of diverse building blocks, such as various boronic acids, terminal alkynes, and amines, a large and structurally varied library of this compound derivatives can be synthesized. acs.orgscilit.com This approach allows for systematic variation of physicochemical properties, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. acs.orgscilit.com The resulting library of compounds can then be screened against a panel of biological targets to identify potential lead compounds for further development.

| Compound Name | Structure |

| This compound | |

| 4-Fluorophenol | |

| Boronic Acid | R-B(OH)2 |

| Terminal Alkyne | R-C≡CH |

| Amine | R-NH2 |

Integration of Computational and Experimental Approaches in Drug Design

The integration of computational and experimental methods is a cornerstone of modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. In silico techniques, in particular, play a crucial role in prioritizing synthetic efforts and optimizing the properties of lead compounds.

Predictive modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is invaluable for optimizing the biological activity and pharmacokinetic properties of drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a library of this compound derivatives, 2D and 3D-QSAR models could be developed to predict their activity against specific biological targets. researchgate.netnih.govrsc.org These models can identify key structural features and physicochemical properties that are critical for activity, thereby guiding the design of more potent analogs. For instance, the presence of specific substituents at certain positions on the benzofuran ring may be found to correlate with increased efficacy. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. f1000research.com This method can be used to screen a virtual library of this compound derivatives against the three-dimensional structure of a known biological target. nih.govresearchgate.netresearchgate.net The docking scores and predicted binding modes can help in identifying compounds with a high likelihood of being active and can provide insights into the molecular basis of their activity. This information is crucial for optimizing the interactions between the ligand and the target protein to enhance binding affinity and selectivity.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success. In silico ADMET prediction tools can be used to assess the drug-likeness of virtual this compound derivatives at an early stage of the drug discovery process. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org By flagging potential liabilities such as poor absorption or potential toxicity, these predictive models help in prioritizing the synthesis of compounds with more favorable pharmacokinetic and safety profiles.

Conclusion

Summary of Current Research Status on 6-Fluoro-2-methylbenzofuran

Research on the specific chemical entity This compound is currently in a nascent stage, with its primary role being a building block or intermediate in organic synthesis. The compound is commercially available from various suppliers, which facilitates its use in further chemical exploration. chemsrc.comguidechem.combldpharm.com Its fundamental physicochemical properties, such as molecular weight and formula, are well-documented. chemsrc.comguidechem.com

The broader family of benzofurans, to which this compound belongs, is a significant scaffold in medicinal chemistry, recognized for a wide array of biological activities. rsc.orgnih.govresearchgate.net Derivatives of benzofuran (B130515) have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govmdpi.comontosight.airsc.org The incorporation of a fluorine atom into pharmacologically active molecules is a common strategy to modulate metabolic stability and binding affinity, sometimes leading to enhanced therapeutic potency. mdpi.comnih.gov For instance, the substitution of fluorine at specific positions on the benzofuran ring has been noted to increase the potency of certain compounds in cancer cell lines. mdpi.com

While general synthetic routes for creating substituted benzofurans are well-established, nih.govnih.gov and methods for introducing fluorine into such heterocyclic systems exist, rsc.orgacs.org dedicated studies detailing the optimized synthesis and full-scale biological evaluation of this compound itself are not extensively reported in the current literature. Its presence is noted in patent literature, often as part of a larger library of substituted heterocycles for potential therapeutic applications, such as TRPM8 mediated disorders. google.com However, comprehensive studies focusing solely on its biological or pharmacological profile are limited.

Identification of Remaining Research Gaps and Challenges

The current body of scientific literature reveals significant gaps in the knowledge base specifically concerning this compound. The primary challenges and areas lacking in-depth research are:

Detailed Physicochemical Characterization: While basic properties are known, a comprehensive profile including spectroscopic data (detailed NMR, IR, Mass Spec analyses), melting point, boiling point, and solubility across various solvents is not consolidated in peer-reviewed literature. chemsrc.comguidechem.com

Biological Activity Screening: There is a notable absence of systematic screening of this compound for a broad range of biological activities. Based on the known efficacy of related fluorinated benzofurans, its potential in areas like oncology, infectious diseases, and inflammation remains unexplored. rsc.orgmdpi.comniscair.res.in

Structure-Activity Relationship (SAR) Studies: As a simple substituted benzofuran, it represents a foundational structure. There are no published SAR studies that use this compound as a parent compound to explore how further substitutions on the benzofuran core would modulate its activity.

Pharmacokinetic Profile: No information is available regarding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Understanding its metabolic fate is crucial for any potential therapeutic development.

Toxicological Evaluation: The toxicity profile of this compound has not been assessed. While general benzofuran derivatives are explored for therapeutic uses, a full toxicological workup is a prerequisite for any further development. nih.gov

Synthetic Route Optimization: While likely accessible through established benzofuran synthesis protocols, specific studies aimed at optimizing the yield, purity, and cost-effectiveness of producing this compound are not available.

Future Prospects and Directions for Academic Research on the Compound

Given the proven importance of the benzofuran scaffold and the strategic use of fluorine in drug design, this compound presents several promising avenues for future academic investigation.

Systematic Biological Profiling: The most immediate and critical area of research is to conduct comprehensive in vitro screening to determine its potential as an anticancer, antibacterial, antifungal, or antiviral agent. nih.govrsc.org Assays against a panel of human cancer cell lines and various microbial strains would be a logical first step. mdpi.comniscair.res.in

Derivative Synthesis and SAR Exploration: this compound serves as an ideal starting material for the synthesis of a novel library of derivatives. Future research could focus on introducing various functional groups at other positions of the benzofuran ring to build a detailed Structure-Activity Relationship (SAR) profile. This would help in identifying more potent and selective compounds for specific biological targets.

Computational and Mechanistic Studies: In silico studies, including molecular docking and dynamics, could predict potential biological targets and binding modes. researchgate.net Should any significant biological activity be discovered, subsequent mechanistic studies would be essential to elucidate its mode of action, for instance, identifying the specific enzymes or cellular pathways it modulates.

Development as a Chemical Probe: If specific and potent biological activity is identified, the compound could be developed as a chemical probe to study particular biological pathways or protein functions.

Materials Science Applications: The optical properties of benzofuran derivatives are also of interest. nih.govresearchgate.net Research could explore the fluorescent properties of this compound and its derivatives for potential applications in bioimaging or as components in organic light-emitting diodes (OLEDs).

Q & A

Q. What are the key steps in synthesizing 6-Fluoro-2-methylbenzofuran, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted benzofuran precursors, fluorination via electrophilic substitution, and purification using column chromatography or recrystallization. Catalysts such as Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) are employed to enhance regioselectivity and yield . Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) are systematically optimized using Design of Experiments (DOE) frameworks .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹), while X-ray crystallography resolves stereochemical ambiguities . High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) assess purity (>95%) .

Q. How does the fluorine substituent influence the compound’s electronic properties?

The fluorine atom acts as an electron-withdrawing group, altering the benzofuran ring’s electron density. This enhances stability against oxidative degradation and modulates reactivity in electrophilic aromatic substitution reactions. Computational studies (e.g., DFT calculations) quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions often arise from variations in substituent positioning, assay protocols, or cellular models. To address this:

- Conduct comparative studies using standardized bioassays (e.g., enzyme inhibition assays with IC₅₀ validation).

- Perform structure-activity relationship (SAR) analyses to isolate the impact of the fluorine and methyl groups .

- Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What strategies improve regioselective fluorination in benzofuran derivatives?

Regioselectivity is enhanced by:

- Directing groups : Electron-donating groups (e.g., -OCH₃) ortho to the target site direct fluorination .

- Catalytic systems : Pd-catalyzed C-H activation or Cu-mediated coupling reactions improve specificity .

- Solvent effects : Polar aprotic solvents stabilize transition states in electrophilic fluorination .

Q. What methodologies are recommended for studying reaction mechanisms involving this compound?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- In situ monitoring : Use ReactIR or NMR to track intermediate formation .

- Computational modeling : Simulate reaction pathways (e.g., transition state analysis with Gaussian software) .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

Q. What are the challenges in assessing metabolic stability, and how are they addressed?

Fluorinated compounds often exhibit unpredictable metabolic pathways due to cytochrome P450 interactions. Solutions include:

- In vitro microsomal assays : Human liver microsomes (HLM) with LC-MS/MS detection quantify metabolite formation .

- Isotope labeling : ¹⁸O or ¹⁴C tracing identifies cleavage sites in the benzofuran ring .

Methodological Guidelines

9. Designing experiments to evaluate biological activity:

- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine EC₅₀/IC₅₀ values .

- Control compounds : Include non-fluorinated analogs to isolate fluorine’s contribution .

10. Validating synthetic routes for reproducibility:

- Round-robin testing : Collaborate with independent labs to replicate yields and purity .

- Quality-by-Design (QbD) : Define Critical Process Parameters (CPPs) using risk assessment matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.